4-Nitro-3-(oxolan-3-yloxy)benzoic acid
Overview
Description
4-Nitro-3-(oxolan-3-yloxy)benzoic acid is a useful research compound. Its molecular formula is C11H11NO6 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Degradation Processes and By-Products
- The study of nitisinone (a compound with a similar nitro and benzoic acid moiety) degradation under various conditions highlighted the stability of nitro compounds and identified major degradation products with considerable stability. This research contributes to understanding the properties and potential risks of medical applications of such compounds (Barchańska et al., 2019).
- Advanced oxidation processes (AOPs) have been employed to degrade acetaminophen in water, leading to various by-products. Understanding these pathways and by-products is crucial for environmental management and can be applied to similar compounds, including 4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid (Qutob et al., 2022).
Environmental Impact and Human Health
- Oxy-PAHs, which include nitro-PAHs and similar compounds, have been studied for their occurrence in the environment and potential genotoxic/mutagenic risks. This research underscores the importance of monitoring and understanding the environmental impact of such compounds (Clergé et al., 2019).
- The selective catalytic reduction of aromatic nitro compounds into amines, isocyanates, and ureas using CO highlights the chemical transformations and applications of nitro compounds in synthetic chemistry and potential industrial applications (Tafesh & Weiguny, 1996).
Applications in Wastewater Management
- The use of free nitrous acid (FNA) in wastewater management illustrates the innovative application of nitro compounds in environmental technology. FNA's inhibitory and biocidal effects have led to improved wastewater management practices (Duan et al., 2019).
Properties
IUPAC Name |
4-nitro-3-(oxolan-3-yloxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-11(14)7-1-2-9(12(15)16)10(5-7)18-8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJVOFOXZASHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734607 | |
Record name | 4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-66-1 | |
Record name | 4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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